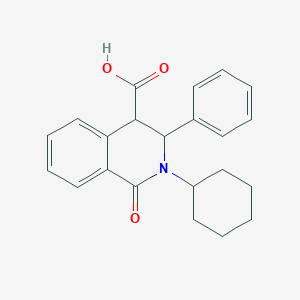

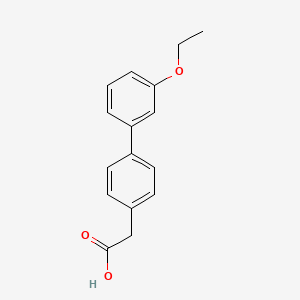

2-Cyclohexyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid

Overview

Description

The compound 2-Cyclohexyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid is a derivative of tetrahydroisoquinoline, which is a structural motif found in a variety of natural products and pharmacologically active molecules. The presence of a carboxylic acid group suggests potential for further functionalization or involvement in bioactive interactions.

Synthesis Analysis

The synthesis of related tetrahydroisoquinoline derivatives has been explored in several studies. For instance, a facile synthesis of 1,2,3,4-tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid was achieved through a Pictet-Spengler reaction followed by catalytic dehalogenation, indicating that similar strategies might be applicable for the synthesis of the compound . Additionally, the synthesis of various tetrahydroisoquinoline-3-carboxylic acid derivatives via cycloaddition approaches has been described, which could potentially be adapted to synthesize the cyclohexyl-substituted variant .

Molecular Structure Analysis

The molecular structure of tetrahydroisoquinoline derivatives has been characterized using spectroscopic methods such as NMR and X-ray crystallography . These techniques provide detailed information about the arrangement of atoms within the molecule and can be used to confirm the identity of the synthesized compound.

Chemical Reactions Analysis

The reactivity of tetrahydroisoquinoline derivatives can be inferred from studies on similar compounds. For example, the cyclization of β-(2-carboxyaryl)aminopropionic acids to tetrahydro-4-oxoquinolines involves the formation of a cyclic mixed anhydride intermediate, which could suggest potential reactivity pathways for the compound . Moreover, the synthesis of 2-substituted tetrahydroquinoline derivatives from acyl- and aroylpyruvic acids indicates that the carboxylic acid group in the compound could undergo various chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydroisoquinoline derivatives can be predicted based on their molecular structure. The presence of a carboxylic acid group implies that the compound will have acidic properties and may form salts or esters. The cyclohexyl and phenyl substituents may influence the lipophilicity of the molecule, which is important for its potential biological activity and solubility in organic solvents .

Scientific Research Applications

Synthesis and Derivative Formation

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic) is a key structural element in several peptide-based drugs and biologically active compounds. Various synthetic approaches, such as the Pictet-Spengler and Bischler-Nepieralski reactions, enyne metathesis, [2 + 2 + 2] cycloaddition, and the Diels-Alder reaction, are utilized for constructing Tic derivatives, including those similar to 2-Cyclohexyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid (Kotha, Deodhar, & Khedkar, 2014). Additionally, novel Tic derivatives have been synthesized using a synergistic combination of [2+2+2]- and [4+2]-cycloaddition reactions (Kotha & Banerjee, 2007).

Biological Applications

Hydantoins and thiohydantoins derived from tetrahydroisoquinoline-3-carboxylic acid have been synthesized for potential therapeutic applications. These compounds exhibit diverse biological activities and may have implications in drug development (Macháček et al., 2006). Derivatives of partially hydrogenated 3-thioxoisoquinoline-4-carboxylic acids, including those related to 2-Cyclohexyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid, show promise as heterocyclic synthons in the synthesis of compounds with potential HIV-1 reverse transcriptase inhibitory, antimicrobial, fungicidal, and cardiotonic actions (Dyachenko & Vovk, 2013).

Structural and Chemical Studies

The molecular and crystal structures of methyl 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates, compounds related to 2-Cyclohexyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid, have been established through X-ray structural analysis. These studies contribute to a better understanding of the chemical properties and potential applications of these derivatives (Rudenko et al., 2012).

Mechanism of Action

Biochemical Pathways

Compounds with similar structures have been known to interact with various biochemical pathways, influencing cellular processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound These factors can include pH, temperature, presence of other molecules, and more

properties

IUPAC Name |

2-cyclohexyl-1-oxo-3-phenyl-3,4-dihydroisoquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO3/c24-21-18-14-8-7-13-17(18)19(22(25)26)20(15-9-3-1-4-10-15)23(21)16-11-5-2-6-12-16/h1,3-4,7-10,13-14,16,19-20H,2,5-6,11-12H2,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHMNZXDXOKJCME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(C(C3=CC=CC=C3C2=O)C(=O)O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70376961 | |

| Record name | 2-Cyclohexyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclohexyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | |

CAS RN |

73349-37-8 | |

| Record name | 2-Cyclohexyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B1272347.png)